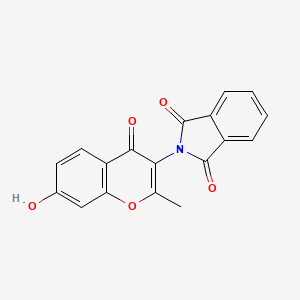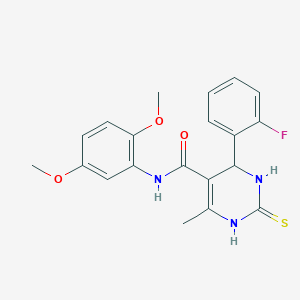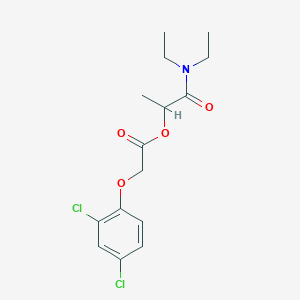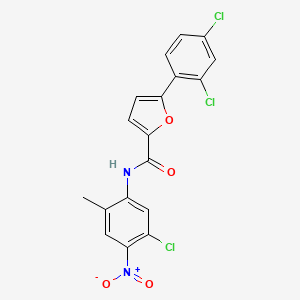
2-(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione
Overview
Description
2-(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the family of isoindole derivatives. It has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione involves the inhibition of various signaling pathways that are involved in inflammation, oxidative stress, and cancer. It has been reported to inhibit the activation of nuclear factor-κB (NF-κB), which is a transcription factor that regulates the expression of pro-inflammatory cytokines. Additionally, it has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of antioxidant genes. Moreover, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of inflammatory cytokines such as interleukin-6 and interleukin-8. Additionally, it has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Moreover, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione in lab experiments include its potent anti-inflammatory, antioxidant, and anticancer properties. Moreover, it is relatively easy to synthesize and can be obtained in large quantities. However, the limitations of using this compound include its poor solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can hinder its clinical development.
Future Directions
There are several future directions for the research on 2-(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione. Firstly, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Secondly, the pharmacokinetics and toxicity of this compound need to be evaluated in preclinical studies. Thirdly, the efficacy of this compound in animal models of inflammation, oxidative stress, and cancer needs to be investigated. Fourthly, the potential of this compound as a lead compound for the development of novel therapeutics needs to be explored. Finally, the development of novel synthetic routes for the preparation of this compound and its derivatives is an area of interest for future research.
Scientific Research Applications
2-(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, it has been reported to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Moreover, this compound has been investigated for its anticancer activity, as it has been found to induce apoptosis in cancer cells.
properties
IUPAC Name |
2-(7-hydroxy-2-methyl-4-oxochromen-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO5/c1-9-15(16(21)13-7-6-10(20)8-14(13)24-9)19-17(22)11-4-2-3-5-12(11)18(19)23/h2-8,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSKUNUIDYYHNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)N3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501142399 | |
| Record name | 2-(7-Hydroxy-2-methyl-4-oxo-4H-1-benzopyran-3-yl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501142399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87891-61-0 | |
| Record name | 2-(7-Hydroxy-2-methyl-4-oxo-4H-1-benzopyran-3-yl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87891-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(7-Hydroxy-2-methyl-4-oxo-4H-1-benzopyran-3-yl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501142399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3962241.png)
![2-(dimethylamino)-2-(3-methylphenyl)-N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}acetamide](/img/structure/B3962252.png)

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-phenylbenzenesulfonamide](/img/structure/B3962268.png)

![diisobutyl [(benzylamino)(4-methoxyphenyl)methyl]phosphonate hydrochloride](/img/structure/B3962281.png)
![5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-2-methyl-N-phenyl-1,4-dihydro-4,4'-bipyridine-3-carboxamide](/img/structure/B3962292.png)

![ethyl 2-[2-(3-chlorophenyl)-3-(2-furoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3962309.png)

![ethyl 4-[5-(1-azepanyl)-4-fluoro-2-nitrophenyl]-1-piperazinecarboxylate](/img/structure/B3962316.png)
![4-(2-furoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3962326.png)
![N-(4-nitrophenyl)-3-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B3962328.png)
![5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3962332.png)